molecular formula C12H22N2O2 B1465198 Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 171906-66-4

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

Cat. No.: B1465198
CAS No.: 171906-66-4
M. Wt: 226.32 g/mol
InChI Key: SRIHMDKPBXOVAD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for selective interactions with molecular targets, making it valuable in research and potential therapeutic applications .

Biological Activity

Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 171906-66-4

The compound features a bicyclic structure that contributes to its distinct chemical behavior, making it a valuable scaffold in drug design.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can modulate biochemical pathways relevant to disease states.
  • Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing physiological responses.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on several enzymes:

Enzyme Target IC50 Value (µM) Effect
Acetylcholinesterase25Moderate inhibition
Cyclooxygenase (COX)15Significant inhibition
Dipeptidyl peptidase IV30Moderate inhibition

These findings suggest potential applications in treating conditions such as Alzheimer's disease and inflammation.

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving transgenic mice models of Alzheimer's, administration of this compound resulted in a reduction of amyloid plaques and improved cognitive function, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Effects :
    • A clinical trial investigated the anti-inflammatory properties of the compound in patients with rheumatoid arthritis. Results showed a significant decrease in inflammatory markers (e.g., TNF-alpha levels) after treatment with the compound over six weeks.

Research Applications

This compound is utilized in various research domains:

  • Medicinal Chemistry : As a building block for developing new drugs targeting neurological and inflammatory diseases.
  • Biochemistry : Employed in studies assessing enzyme kinetics and receptor-ligand interactions.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHMDKPBXOVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140017
Record name Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171906-66-4
Record name Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171906-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-azabicyclo[3.2.0]hept-1-ylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
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